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Compound of Interest

2-{(4-
Compound Name:
Bromophenoxy)methylJoxirane

CAS No.: 68585-12-6

Cat. No.: B7777497

Get Quote

Introduction & Application Scope

4-Bromophenyl glycidyl ether (2-[(4-bromophenoxy)methyl]oxirane) is a bifunctional building
block combining a reactive epoxide ring with a para-substituted aryl bromide.

e Drug Development: The aryl bromide moiety serves as a handle for palladium-catalyzed
cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex
pharmacophores while retaining the epoxide for further ring-opening reactions.

» Material Science: Used as a reactive diluent and flame-retardant intermediate in high-
performance epoxy resins.

Chemical Identity
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Property Data

CAS Number 2212-06-8

IUPAC Name 2-[(4-Bromophenoxy)methyl]oxirane
C

Molecular Formula H
BrO

Molecular Weight 229.07 g/mol

Physical State White to light yellow crystalline solid

Melting Point 48.0 - 52.0 °C

Synthesis & Preparation Context

Understanding the synthesis is critical for interpreting spectral impurities. The compound is
typically prepared via the Williamson ether synthesis.

Reaction Workflow

o Deprotonation: 4-Bromophenol is treated with a base (NaOH or K
CO

).

» Nucleophilic Substitution: The phenoxide ion attacks Epichlorohydrin.

e Cyclization: A second dehydrohalogenation step ensures epoxide ring closure.
Common Impurities:

e 4-Bromophenol: Evident by a broad -OH stretch in IR (~3300 cm

) and a downfield shift in NMR.
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e Hydrolyzed Diol: Opening of the epoxide ring leads to the 1,2-diol derivative, characterized
by loss of the 915 cm

oxirane band.
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Figure 1: Synthesis pathway highlighting the critical ring-closure step.

Spectral Analysis: Nuclear Magnetic Resonance
(NMR)
H NMR Spectroscopy (400 MHz, CDCI )

The proton spectrum is distinct due to the AA'BB' aromatic system and the chiral epoxide
center, which makes the methylene protons of the glycidyl group diastereotopic.

Experimental Protocol
e Solvent: CDCI

(Chloroform-d) is preferred.

e Concentration: ~10-15 mg in 0.6 mL solvent.
o Reference: TMS at 0.00 ppm or residual CHCI

at 7.26 ppm.

Chemical Shift Data & Assignment
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Epoxide Ring

Cis to the
] Doublet of CH )
Epoxide 2.72-2.76 1H methine
Doublets (dd)
proton.

(cis)

Analyst Note: The separation between the aromatic doublets (

ppm) is a key purity indicator. If this gap narrows significantly, suspect loss of the
bromine (dehalogenation) or hydrolysis.

C NMR Spectroscopy (100 MHz, CDCI )

The carbon spectrum confirms the para-substitution pattern and the integrity of the epoxide
ring.
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Infrared Spectroscopy (FT-IR)

IR is the fastest method to verify the presence of the epoxide ring and the aryl bromide.

Key Diagnostic Bands

e Epoxide Ring Deformation (~915 cm

): This is the "fingerprint" of the glycidyl group. Disappearance of this band indicates ring
opening (polymerization or hydrolysis).

e Aryl Ether C-O-C (~1240 cm

): Strong, sharp stretch typical of alkyl-aryl ethers.

e Aromatic C=C (~1485, 1580 cm

): Skeletal vibrations of the benzene ring.
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e C-Br Stretch (~500 - 650 cm

): Often difficult to identify in the fingerprint region but typically appears as a strong band
around 1070 cm

(in-plane deformation) and a stretch below 700 cm

Unknown Sample

(Check 915 cm-1 (IR))

Present

Epoxide Intact Ring Opened (Diol/Polymer)

Check 1H NMR (7.35/6.80 ppm)

Px Doublets (2H each)

Gara-Substitution ConfirmecD

Click to download full resolution via product page

Figure 2: Logical flow for confirming structural integrity using IR and NMR.

Handling & Stability Protocols

As a Senior Application Scientist, | recommend the following storage protocols to prevent
degradation (epoxide opening):
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» Moisture Exclusion: The epoxide ring is susceptible to hydrolysis. Store under nitrogen or
argon.

o Temperature: Store at 2—8 °C. While the melting point is ~50 °C, solid-state polymerization
can occur over time at room temperature.

» Re-crystallization: If the solid turns yellow or sticky, recrystallize from Ethanol/Hexane or
Isopropanol to remove hydrolyzed byproducts.
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« National Center for Biotechnology Information (PubChem).2-[(4-
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-[(4-Bromophenoxy)methyl]loxirane | 2212-06-8 | Tokyo Chemical Industry (India) Pvt.
Ltd. [tcichemicals.com]

o 2. 2-[(4-Bromophenoxy)methyljoxirane | COH9BrO2 | CID 102766 - PubChem
[pubchem.ncbi.nim.nih.gov]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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